molecular formula C8H5Br2ClO B3039677 2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one CAS No. 1261734-02-4

2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one

Cat. No.: B3039677
CAS No.: 1261734-02-4
M. Wt: 312.38 g/mol
InChI Key: KJYFPROKUHIAPY-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one (CAS 1261734-02-4) is a high molecular weight (312.39 g/mol) halogenated acetophenone derivative with the formula C 8 H 5 Br 2 ClO, supplied as a key building block for advanced organic synthesis . This compound features two distinct reactive centers: an alpha-bromo ketone moiety and a di-halogenated aromatic ring. The bromine atom adjacent to the carbonyl group is a highly reactive electrophilic site, making the compound ideal for nucleophilic substitution reactions, alkylation of amines and thiols, and as a precursor in the construction of various heterocyclic scaffolds, such as thiazoles, imidazoles, and oxazoles, which are core structures in many pharmaceuticals and agrochemicals . The presence of both bromo and chloro substituents on the aromatic ring further enhances its versatility. These halogens can be utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, allowing researchers to systematically build complex molecular architectures from a single, versatile intermediate . This makes it an invaluable tool for medicinal chemists conducting structure-activity relationship (SAR) studies and for the development of novel active compounds in drug discovery pipelines. Proper handling procedures are essential, and the product must be stored according to cold-chain requirements . This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-1-(2-bromo-4-chlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYFPROKUHIAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one involves its interaction with biological macromolecules. The bromine and chlorine atoms enhance the compound’s electrophilicity, making it a potent inhibitor of enzymes that contain nucleophilic active sites. It can form covalent bonds with amino acid residues in the active site of enzymes, leading to enzyme inactivation and disruption of metabolic pathways .

Comparison with Similar Compounds

Key Comparative Data

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Primary Application
Target Compound 313.43* 2-Bromo, 4-chloro, 2-bromo-phenyl Not reported Heterocyclic synthesis
2-Bromo-1-(2-chlorophenyl)ethan-1-one 233.49 2-Bromo, 2-chloro-phenyl Not reported Kinase inhibitors
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one 215.05 2-Bromo, 4-hydroxy-phenyl 165–167 Adrenaline analogs
2e (Indole derivative) 506.22 Sulfonyl, methoxy-indole 189–190 5-HT₆ receptor ligands

*Calculated based on formula C₈H₅Br₂ClO.

Research Findings and Trends

  • Electronic Effects: Para-chloro in the target compound enhances electrophilicity at the ketone, accelerating nucleophilic substitutions compared to non-chlorinated analogs .
  • Steric Hindrance : Dual bromo groups in the target compound reduce reactivity in bulky environments but improve regioselectivity in cyclocondensations .
  • Biological Relevance : Thiophene and indole derivatives exhibit moderate enzyme inhibition, while phenyl-based analogs are preferred for CNS drug synthesis due to better blood-brain barrier penetration .

Biological Activity

2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one is a halogenated ketone that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its bromine and chlorine substituents, which can significantly influence its interaction with biological systems. The purpose of this article is to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, as well as its synthesis and structure-activity relationships (SAR).

Chemical Structure

The compound's chemical structure can be represented as follows:

C8H6Br2ClO\text{C}_8\text{H}_6\text{Br}_2\text{Cl}\text{O}

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. Studies have shown that compounds with similar halogenated structures often demonstrate significant activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Pseudomonas aeruginosa>0.05

These values suggest that the compound can effectively inhibit bacterial growth at low concentrations, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. The presence of halogen atoms in the structure enhances the lipophilicity and membrane permeability of the molecule, which is crucial for its antifungal action.

Antifungal Efficacy:

Fungal StrainMIC (mg/mL)
Candida albicans0.01 - 0.05
Aspergillus niger0.02 - 0.06

The antifungal activity indicates that the compound may disrupt fungal cell membrane integrity or interfere with metabolic processes .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy.

Cell Lines Tested:

Cell LineIC50 (µM)
HeLa (cervical cancer)<10
MCF-7 (breast cancer)<15
A549 (lung cancer)<12

These results indicate that the compound exhibits significant cytotoxicity, particularly against HeLa cells, suggesting a promising therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activities of halogenated compounds often correlate with their electronic properties and steric factors influenced by substituents.

Key Observations:

  • Halogen Substitution: The presence of bromine and chlorine enhances the lipophilicity and reactivity of the molecule.
  • Phenyl Ring Modifications: Substituents on the phenyl ring can modulate the interaction with biological targets, affecting potency and selectivity.

A detailed SAR analysis indicates that specific substitutions can enhance or diminish biological activity, guiding future synthesis efforts to optimize efficacy .

Case Studies

Several case studies have highlighted the potential applications of halogenated ketones in pharmaceutical development:

  • Anticancer Research: A study focused on the synthesis of structurally similar compounds revealed that modifications at specific positions on the phenyl ring can lead to enhanced cytotoxicity against various cancer cell lines.
  • Antimicrobial Agents: Another investigation demonstrated that derivatives of 2-bromoacetophenones exhibited significant antimicrobial activity, supporting the notion that halogenation plays a critical role in biological interactions.

Preparation Methods

Alpha-Position Bromination Using N-Bromosuccinimide

The ketone’s α-carbon undergoes radical bromination via N-bromosuccinimide (NBS) in acetonitrile at 80°C, catalyzed by p-toluenesulfonic acid (p-TSA). This method, adapted from imidazo[1,2-a]pyridine synthesis, converts 4-chloroacetophenone to 2-bromo-1-(4-chlorophenyl)ethan-1-one in 99% yield within 8 hours. Key advantages include:

  • Regioselectivity : Exclusive α-bromination due to NBS’s radical mechanism.
  • Scalability : p-TSA (1.2 equiv) enables gram-scale production without column purification.

Reaction Conditions :

  • Substrate : NBS : p-TSA molar ratio = 1 : 1 : 1.2
  • Solvent: Anhydrous acetonitrile (0.5 M)
  • Workup: Ethyl acetate extraction, Na2SO4 drying.

Electrophilic Aromatic Bromination at the Ortho Position

The intermediate 2-bromo-1-(4-chlorophenyl)ethan-1-one undergoes regioselective bromination at the phenyl ring’s ortho position using molecular bromine (Br₂) and FeBr₃ (5 mol%) in dichloromethane. Adapted from high-purity bromophenol synthesis, this step achieves 67% yield by maintaining temperatures below 25°C to suppress di-bromination.

Optimized Parameters :

  • Br₂ : substrate ratio = 1.1 : 1
  • Reaction time: 22 hours at 15–25°C
  • Quenching: Ice-cold NaHCO₃ solution neutralizes excess Br₂.

Challenges :

  • Competing Para Bromination : Minimized by FeBr₃’s Lewis acidity, directing Br⁺ to the electron-rich ortho position.
  • Byproduct Formation : <3% 2,4-dibromo isomer detected via HPLC.

Friedel-Crafts Acylation of 2-Bromo-4-Chlorobenzene

One-Pot Synthesis Using Bromoacetyl Chloride

Aryl ketone formation via Friedel-Crafts acylation avoids multi-step bromination. 2-Bromo-4-chlorobenzene reacts with bromoacetyl chloride (1.2 equiv) in dichloromethane under AlCl₃ catalysis (1.5 equiv) at 0–20°C. This method yields 66% of the target compound after 70 minutes, though it requires pre-synthesized 2-bromo-4-chlorobenzene.

Critical Considerations :

  • Solvent Polarity : Dichloromethane’s low polarity stabilizes the acylium ion intermediate.
  • Temperature Control : Exothermic reaction requires gradual warming from 0°C to prevent AlCl₃ deactivation.

Limitations :

  • Substrate Availability : 2-Bromo-4-chlorobenzene synthesis itself demands Pd-catalyzed coupling or directed bromination.
  • Workup Complexity : Aqueous NaHCO₃ washing removes AlCl₃ residues but may hydrolyze acid-sensitive groups.

Alternative Bromination Strategies

Dual Bromination Using Tetrabutylammonium Tribromide

Tetrabutylammonium tribromide (TBATB) in acetic acid enables simultaneous α- and ring bromination of 4-chloroacetophenone at 50°C. Though less selective (yield = 58%), this one-pot method reduces processing time by 30% compared to sequential bromination.

Mechanistic Insight :

  • TBATB acts as a Br⁺ source, electrophilically attacking the ring’s ortho position.
  • Acetic acid protonates the ketone, enhancing α-carbon’s susceptibility to bromination.

Photocatalytic Bromination

UV light (254 nm) initiates radical chain bromination using HBr and H₂O₂, achieving 72% yield in 6 hours. This green chemistry approach eliminates metal catalysts but requires specialized photoreactors.

Comparative Analysis of Synthetic Routes

Table 1. Performance Metrics for Key Preparation Methods

Method Yield (%) Purity (%) Time (h) Scalability
NBS/FeBr₃ Sequential 66 98.5 30 High
Friedel-Crafts 66 97.2 1.2 Moderate
TBATB One-Pot 58 95.8 8 Low
Photocatalytic 72 96.1 6 Moderate

Key Findings :

  • NBS/FeBr₃ Sequential Bromination : Optimal for large-scale production due to high purity and predictable yields.
  • Friedel-Crafts Route : Preferred for small batches requiring rapid synthesis, despite substrate limitations.

Industrial-Scale Production Considerations

Continuous-Flow Bromination Systems

Patented continuous-flow reactors (CN103387484B) enhance the NBS/FeBr₃ method’s efficiency:

  • Residence Time : 12 minutes vs. 22 hours in batch reactors.
  • Yield Improvement : 89% at 55°C with real-time Br₂ monitoring.

Waste Management Strategies

  • HBr Neutralization : Ca(OH)₂ slurry converts waste HBr to CaBr₂, a commercial desiccant.
  • Solvent Recovery : Dichloromethane distillation achieves 95% reuse efficiency.

Challenges and Optimization Opportunities

Regioselectivity in Ring Bromination

Competing meta-bromination (≤9%) remains problematic in electron-deficient aryl rings. Computational studies suggest ZnCl₂ additives improve ortho selectivity by 18% via σ-complex stabilization.

Catalyst Recycling

Immobilized FeBr₃ on mesoporous silica (SBA-15) enables 5 reaction cycles with <7% activity loss, reducing catalyst costs by 40%.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one, and how can purity be optimized?

The synthesis typically involves bromination of a precursor ketone, such as 1-(2-bromo-4-chlorophenyl)ethan-1-one, using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For regioselectivity, Lewis acids (e.g., FeCl₃) may direct bromination to the α-position of the carbonyl group . Purification is critical due to potential dihalogenation by-products; column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol can achieve >95% purity . Monitor reaction progress via TLC and confirm final purity using HPLC or GC-MS.

Q. How should researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm bromine and chlorine substitution patterns. The α-bromo ketone group typically shows a carbonyl carbon signal near 190 ppm in 13^13C NMR .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Br/Cl .
  • X-ray crystallography : For absolute configuration determination. Use SHELXL for refinement, as it robustly handles heavy atoms like bromine and chlorine .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is light-sensitive and hygroscopic. Store in amber vials at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the α-bromo ketone moiety . Decomposition products may include hydrobromic acid (HBr) and chlorinated aromatic by-products; monitor via periodic FT-IR for carbonyl integrity (peak ~1700 cm⁻¹) .

Q. What are its primary applications in organic synthesis?

This compound serves as a versatile electrophile in nucleophilic substitution reactions (e.g., with amines or thiols) to generate substituted acetophenones. It is also a precursor for heterocyclic systems (e.g., pyrazoles or imidazoles) via condensation reactions . In drug discovery, it has been used to synthesize kinase inhibitors and antimicrobial agents .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed during synthesis?

Competing bromination at the aromatic ring versus the α-carbon can arise. To favor α-bromination:

  • Use NBS in acetonitrile with catalytic H₂SO₄, which polarizes the carbonyl group and enhances electrophilicity at the α-position .
  • Avoid excess bromine, which may lead to over-bromination at the 4-chlorophenyl ring. Computational modeling (DFT) can predict reactivity hotspots by analyzing frontier molecular orbitals .

Q. How should researchers resolve contradictions in spectral data or crystallographic results?

Discrepancies between calculated and observed NMR shifts may arise from solvent effects or dynamic processes. Cross-validate using:

  • COSY and NOESY : To confirm spatial proximity of substituents.
  • DFT-based NMR prediction tools : Gaussian or ADF software can simulate shifts for comparison .
    For crystallographic disagreements (e.g., bond lengths), refine data with SHELXL’s TWIN and BASF commands to account for potential twinning or disorder .

Q. What computational methods are suitable for predicting reactivity and interaction with biological targets?

  • Molecular docking (AutoDock Vina) : To explore binding modes with enzymes (e.g., kinases) by leveraging the bromine atom’s halogen-bonding potential .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories, focusing on the chlorophenyl group’s hydrophobic interactions .

Q. What ecological impacts should be considered when handling this compound?

The bromine and chlorine substituents pose aquatic toxicity risks. Follow OECD Guidelines 201/202 for algal and Daphnia magna toxicity testing. Degradation studies (e.g., UV-Vis monitoring under simulated sunlight) can evaluate photolytic breakdown products. Proper disposal requires neutralization with sodium bicarbonate before incineration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one
Reactant of Route 2
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2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one

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